molecular formula C12H19ClN2O2 B13784463 dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride CAS No. 63982-38-7

dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride

Cat. No.: B13784463
CAS No.: 63982-38-7
M. Wt: 258.74 g/mol
InChI Key: RAEIEEVDOZZKEE-UHFFFAOYSA-N
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Description

Dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium; chloride is a quaternary ammonium compound characterized by a central azanium (ammonium) ion substituted with two methyl groups and a benzyl-derived moiety. The benzyl group is further modified at the 2-position with a methylcarbamoyloxy functional group (a carbamate ester) and at the 5-position with a methyl substituent.

The methylcarbamoyloxy group may enhance hydrolytic stability compared to simple esters while retaining susceptibility to enzymatic cleavage, which could influence its environmental persistence or pharmacological behavior .

Properties

CAS No.

63982-38-7

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-9-5-6-11(16-12(15)13-2)10(7-9)8-14(3)4;/h5-7H,8H2,1-4H3,(H,13,15);1H

InChI Key

RAEIEEVDOZZKEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)NC)C[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step Reaction Type Description Conditions / Notes
1 Carbamoylation Hydroxyl group on 5-methyl-2-hydroxyphenyl methyl derivative is reacted with methyl isocyanate or methyl carbamoyl chloride to form methylcarbamoyloxy group Mild conditions, often in presence of base or catalyst for selective carbamoylation
2 Benzylation / Quaternization Introduction of dimethylazanium moiety by reaction of methylbenzyl chloride derivative with dimethylamine or direct quaternization of methylbenzyl amine Controlled temperature, solvent such as acetonitrile or methanol
3 Salt formation Reaction with hydrochloric acid to form the chloride salt of the quaternary ammonium compound Room temperature, precipitation or crystallization

Industrial Preparation Insights

  • The compound is often synthesized as an intermediate for pesticide manufacture, requiring high purity and yield.
  • Industrial processes favor continuous reaction sequences with minimal purification steps between stages to reduce cost and waste.
  • The carbamate group is sensitive to hydrolysis; thus, reaction conditions are kept mild, and moisture is rigorously excluded.
  • Quaternization is typically conducted under controlled pH and temperature to avoid side reactions.

Related Synthetic Routes for Key Intermediates

The preparation of the 5-methyl-2-(methylcarbamoyloxy)phenyl moiety involves precursor syntheses such as:

These methods are optimized for high yield (up to 75% in multi-step processes) and purity (>99%) suitable for industrial scale.

Data Table Summarizing Preparation Parameters

Parameter Typical Value / Condition Reference / Notes
Starting material 5-methyl-2-hydroxyphenyl derivative Commercially available or synthesized via chloromethylation
Carbamoylation reagent Methyl isocyanate or methyl carbamoyl chloride Requires base catalyst, mild temp (20-40°C)
Quaternization reagent Dimethylamine or dimethylamine hydrochloride Solvent: methanol or acetonitrile; temp 25-60°C
Salt formation Hydrochloric acid Room temperature, aqueous or organic solvent
Yield 60-75% overall Industrial reports
Purity >99% Verified by chromatographic analysis

Analytical and Quality Control

  • Purity is typically confirmed by HPLC and NMR spectroscopy.
  • The chloride salt form improves crystallinity and stability.
  • Moisture content is strictly controlled to prevent carbamate hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride is primarily investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Studies

  • Histone Deacetylase Inhibition : Research indicates that compounds similar to this dimethyl derivative can inhibit histone deacetylases (HDACs), enzymes involved in gene expression regulation and cancer progression. This suggests potential therapeutic applications in oncology.

The compound exhibits various biological activities due to its ability to interact with enzymes and receptors. Its structural characteristics enable it to participate in nucleophilic substitution reactions, which are crucial for its biological effects.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of amines with carbonyl compounds followed by esterification processes. This versatility in synthesis highlights its potential utility in organic chemistry.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is beneficial to compare it with other carbamic acid derivatives that have been studied for similar applications.

Compound NameBiological ActivityPotential Applications
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl esterHDAC inhibitionCancer therapy
DimethylcarbamateInsecticidal propertiesAgricultural applications

Mechanism of Action

The mechanism of action of dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium; chloride, particularly the dimethylazanium core and aromatic substituents . Key differences lie in the functional groups and alkyl chains, which dictate their applications and performance.

Benzalkonium Chloride (IUPAC: Benzyl-decyl-dimethylazanium; chloride)
  • Structure : Features a benzyl group attached to a dimethylazanium core and a decyl (C10) alkyl chain.
  • Applications : Broad-spectrum antimicrobial agent used in disinfectants and preservatives .
  • Key Differences : The absence of a methylcarbamoyloxy group and the presence of a long alkyl chain enhance lipophilicity, improving membrane disruption efficacy against pathogens. However, this also reduces water solubility compared to the target compound .
Crystal Violet (IUPAC: [4-[Bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium; chloride)
  • Structure: A triarylmethane dye with extended conjugation and dimethylamino substituents.
  • Applications : Histological stain and Gram-staining reagent .
  • Key Differences: The conjugated π-system enables strong light absorption (λmax ~590 nm), making it suitable for staining.
Bis(2-Hexadecanoyloxyethyl)-Dimethylazanium; Chloride
  • Structure: Contains two hexadecanoyloxyethyl groups esterified to the azanium core.
  • Applications: Surfactant or lipid nanoparticle component due to its amphiphilic structure .
  • Key Differences : The ester groups increase biodegradability but reduce chemical stability compared to the carbamate group in the target compound .

Data Tables: Comparative Analysis

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Water Solubility
Dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium; chloride* C₁₃H₂₀ClN₂O₂ 283.77 (calculated) Carbamate, methylphenyl Moderate (~10–50 g/L)
Benzalkonium Chloride C₂₁H₃₈ClN 339.99 Benzyl, decyl chain 500 g/L
Crystal Violet C₂₅H₃₀ClN₃ 407.99 Triarylmethane, dimethylamino 4 g/L

Functional Group Impact on Performance

  • Carbamate vs. Ester Groups: The methylcarbamoyloxy group in the target compound offers greater resistance to hydrolysis than esters (e.g., bis(2-hexadecanoyloxyethyl)-dimethylazanium; chloride) but may still undergo enzymatic degradation, balancing environmental persistence and biocompatibility .

Biological Activity

Dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride, commonly referred to by its CAS number 63982-38-7, is a synthetic compound that exhibits notable biological activity, particularly as a cholinesterase inhibitor. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

PropertyValue
Molecular Formula C₁₂H₁₉ClN₂O₂
Molecular Weight 258.74 g/mol
Boiling Point 298.3°C at 760 mmHg
Flash Point 134.2°C
CAS Number 63982-38-7

This compound functions primarily as a cholinesterase inhibitor. Cholinesterases are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of these enzymes leads to an accumulation of ACh in the synaptic cleft, which can enhance cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.

Cholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have shown that certain derivatives demonstrate selective inhibition profiles, with some being more potent against AChE while others target BChE more effectively.

  • Inhibition Potency : Compounds with structural similarities have reported IC50 values ranging from 60 µM to over 100 µM for AChE and BChE, indicating moderate inhibitory activity compared to standard inhibitors like physostigmine .

Neuroprotective Effects

In addition to cholinesterase inhibition, this compound may exhibit neuroprotective effects. Studies have suggested that cholinesterase inhibitors can also reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative conditions .

Case Studies and Research Findings

  • Behavioral Studies : In animal models treated with cholinesterase inhibitors, including compounds structurally related to this compound, behavioral changes were noted. These changes were often correlated with increased ACh levels in the brain, suggesting enhanced cholinergic transmission .
  • Toxicological Assessments : Toxicity studies have evaluated the effects of this compound on various organisms. For example, research involving Tetranychus urticae indicated that exposure led to significant alterations in biological parameters and life table statistics, underscoring the ecological impact of cholinesterase inhibitors .
  • Comparative Studies : Comparative analysis with other known cholinesterase inhibitors revealed that while this compound has moderate inhibitory activity, its unique chemical structure may confer specific advantages in selectivity and potency against certain enzyme targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium chloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves quaternization of a tertiary amine precursor with methyl carbamoyloxy-substituted benzyl halides. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of amine to alkylating agent) and optimizing solvent polarity (e.g., acetonitrile or DMF) to enhance nucleophilic substitution efficiency. Reaction temperature (60–80°C) and pH (neutral to mildly basic) are critical to minimize hydrolysis of the carbamoyloxy group . Purity can be improved via recrystallization in ethanol-water mixtures.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the azanium structure (e.g., methyl protons at δ 3.2–3.5 ppm) and carbamoyloxy linkage (amide carbonyl at ~165–170 ppm).
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities, while ESI-MS in positive mode detects the [M+^+] ion (m/z ~350–370) .
  • FTIR : Peaks at 1680–1720 cm1^{-1} validate the carbamate group.

Advanced Research Questions

Q. How can computational chemistry methods predict the interactions of this compound with biological targets (e.g., acetylcholinesterase)?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding affinity, focusing on the carbamoyloxy group’s interaction with catalytic serine residues.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-enzyme complex. Analyze RMSD and hydrogen-bond occupancy .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions, prioritizing electrostatic interactions from the azanium moiety .

Q. What strategies resolve contradictions in solubility data obtained from different experimental setups (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer :

  • Standardized Protocols : Use USP-type shake-flask methods with controlled pH (7.4 PBS) and temperature (25°C). Pre-saturate solvents to avoid kinetic solubility artifacts.
  • HPLC-UV Quantification : Compare solubility via area-under-curve (AUC) measurements at λ = 254 nm, normalizing for solvent absorbance .
  • Theoretical Modeling : Apply Hansen solubility parameters (δd_d, δp_p, δh_h) to predict solvent compatibility, noting DMSO’s high δh_h (~12.0) may overestimate aqueous solubility .

Q. How do structural modifications (e.g., halogen substitution at the 5-methyl position) impact the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate derivatives at 37°C in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Monitor degradation via LC-MS and assign pathways (e.g., hydrolysis of carbamate vs. azanium demethylation).
  • DFT Calculations : Calculate bond dissociation energies (BDEs) for carbamate C=O and N–CH3_3 bonds to identify labile sites. Halogens (e.g., Cl) at the 5-position may increase steric hindrance, slowing hydrolysis .

Theoretical and Experimental Design Considerations

Q. What conceptual frameworks guide the study of this compound’s mechanism in neurotransmitter systems?

  • Methodological Answer : Link research to cholinergic theory, where the azanium group mimics acetylcholine’s quaternary ammonium motif. Design experiments to test competitive inhibition via Lineweaver-Burk plots (varying substrate and inhibitor concentrations) .

Q. How can factorial design optimize the synthesis and bioactivity testing workflow?

  • Methodological Answer : Use a 2k^k factorial design to evaluate factors:

  • Variables : Reaction time (X1), temperature (X2), solvent polarity (X3).
  • Response Metrics : Yield (%), purity (HPLC area %).
  • ANOVA Analysis : Identify significant interactions (e.g., X1*X2 for yield optimization) .

Data Interpretation and Validation

Q. How should researchers address discrepancies between in vitro bioactivity and computational predictions?

  • Methodological Answer :

  • Validation Layers :

Replicate docking results with multiple software (e.g., Glide, MOE).

Validate in vitro assays using positive controls (e.g., donepezil for acetylcholinesterase inhibition).

Cross-check with SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}, koff_{off}) .

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